DL-2-Amino-octanoic acid, also known as a-aminocaprylate or alpha-aminocaprylic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). DL-2-Amino-octanoic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). DL-2-Amino-octanoic acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, DL-2-amino-octanoic acid is primarily located in the cytoplasm.
2-Aminooctanoic acid
CAS No.: 644-90-6
Cat. No.: VC21536775
Molecular Formula: C8H17N5O2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 644-90-6 |
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Molecular Formula | C8H17N5O2 |
Molecular Weight | 159.23 g/mol |
IUPAC Name | 2-aminooctanoic acid |
Standard InChI | InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
Standard InChI Key | ZWAIIHKSWHGLFY-LURJTMIESA-N |
Isomeric SMILES | CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
SMILES | CCCCCCC(C(=O)O)N |
Canonical SMILES | CC(=O)NC(CCCN=C(N)N)C(=O)N |
Melting Point | 194-196°C |
Chemical Structure and Properties
2-Aminooctanoic acid, also known as alpha-aminocaprylic acid, belongs to the class of organic compounds known as alpha amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . This compound features an eight-carbon straight-chain fatty acid backbone with an amino group (-NH₂) attached at the 2-position .
Structural Characteristics
The molecular formula of 2-aminooctanoic acid is C8H17NO2 with a molecular weight of 159.23 g/mol . It exists in different stereoisomeric forms, including the racemic mixture (DL-2-aminooctanoic acid) and the S-enantiomer ((S)-2-aminooctanoic acid) . The structure combines properties of both amino acids and fatty acids, contributing to its unique biological activities.
Physical and Chemical Properties
2-Aminooctanoic acid exhibits distinct physical and chemical characteristics that influence its behavior in biological systems and its applications in research:
The compound's hydrophobic nature significantly influences its interactions with biological membranes and protein binding pockets, making it valuable for various biochemical applications.
Occurrence and Detection
Natural Sources
2-Aminooctanoic acid has been detected in various natural sources, particularly in animal-derived foods:
Its presence in these food sources suggests potential roles in nutrition and metabolism, though the specific biological functions in these contexts remain under investigation.
Detection Methods
The analysis of 2-aminooctanoic acid typically involves specialized laboratory techniques:
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Chromatographic methods, including liquid chromatography coupled with mass spectrometry (LC-MS)
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Amino acid analyzers (e.g., Biochrom 20 Plus AA Analyzer as mentioned in urinary amino acid studies)
These analytical approaches enable researchers to detect and quantify 2-aminooctanoic acid in various biological samples, supporting its study in metabolomic and clinical research contexts.
Biological Significance
Cardiovascular Health
A significant finding from mendelian randomization studies indicates a negative correlation between X-12510-2-aminooctanoic acid and essential hypertension (EHT) . Statistical analysis revealed:
Parameter | Value | P-value |
---|---|---|
Odds Ratio (OR) | 0.982 | 0.0017 |
95% Confidence Interval (CI) | 0.972-0.993 | - |
Cochran's Q test | Q = 27.9027 | 0.0853 |
MR-PRESSO global test | RSSobs = 29.3388 | 0.1434 |
These results suggest a potential protective effect against hypertension, though researchers note that specific components and mechanisms need further clarification .
Other Health Associations
The levels of 2-aminooctanoic acid in biological samples have been associated with various conditions:
These associations position 2-aminooctanoic acid as a potential biomarker for disease diagnosis, progression monitoring, and treatment response evaluation.
Synthesis Methods
Several methods have been developed for the synthesis of 2-aminooctanoic acid, supporting its availability for research and applications.
Patent-Documented Method
A patented method describes the production of 2-aminooctanoic acid through a multi-step process:
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Reacting halogenated carboxylic acid esters with a metal cyanate and alcohol at elevated temperatures (80-200°C)
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Conducting the reaction in an aprotic, polar, organic solvent
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Adding alcohol and halogenated carboxylic acid ester continuously to the solution
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Producing urethane carbonic acid
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Performing acidic saponification to yield the desired amino acid
This method is noted for producing high yields of the target compound.
Biocatalytic Approaches
Alternative synthesis routes involve biocatalytic processes:
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Reductive amination of 2-oxooctanoic acid using transaminase enzymes
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Employing transaminases from organisms such as Chromobacterium violaceum
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Transfer of amino groups from donor molecules to acceptor molecules
Biocatalytic methods are particularly valued for their ability to produce enantiomerically pure forms of 2-aminooctanoic acid, which is crucial for pharmaceutical and biochemical applications.
Research Applications
Antimicrobial Research
One of the most significant applications of 2-aminooctanoic acid is in enhancing the efficacy of antimicrobial peptides (AMPs). Research has demonstrated that terminal modification of AMPs with 2-aminooctanoic acid significantly improves their antimicrobial activity. This enhancement is attributed to:
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Increased hydrophobicity affecting membrane interactions
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Improved stability of the modified peptides
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Enhanced binding to microbial targets
These findings position 2-aminooctanoic acid as a valuable tool in addressing antimicrobial resistance challenges.
Peptide Optimization
Studies have shown that incorporating 2-aminooctanoic acid into peptides can enhance their binding affinity to specific protein targets. This feature is particularly valuable in:
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Compensating for affinity loss when shortening peptides for pharmaceutical applications
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Enhancing interactions with hydrophobic pockets on protein surfaces
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Improving the pharmacokinetic properties of therapeutic peptides
Analytical Considerations
The analysis of 2-aminooctanoic acid presents specific technical requirements and considerations:
Sample Requirements
Accurate analysis typically requires minimum sample volumes or masses:
Sample Type | Minimum Requirement |
---|---|
Animal tissue | ≥ 100 mg |
Plant tissue | ≥ 200 mg |
Serum/Plasma | ≥ 200 μL |
Urine | ≥ 2 mL |
Analytical Challenges
Several factors affect the reliable detection and quantification of 2-aminooctanoic acid:
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Low water solubility requiring specialized extraction techniques
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Potential for stereoisomeric mixtures necessitating chiral separation methods
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Metabolic variations between individuals affecting reference ranges
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Matrix effects in complex biological samples
These challenges highlight the importance of rigorous analytical protocols and appropriate quality control measures in 2-aminooctanoic acid research.
Future Research Directions
The current understanding of 2-aminooctanoic acid points to several promising areas for future investigation:
Metabolic Pathway Elucidation
Further research is needed to fully characterize:
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The complete metabolic pathways involving 2-aminooctanoic acid
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Enzymes responsible for its biosynthesis and degradation
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Regulatory mechanisms controlling its levels in various tissues
Clinical Applications
Potential clinical applications warrant exploration:
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Development of 2-aminooctanoic acid-based biomarkers for specific diseases
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Therapeutic applications leveraging its antimicrobial enhancement properties
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Nutritional implications based on its presence in various food sources
Structure-Activity Relationship Studies
Detailed structure-activity relationship studies could:
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Identify the specific structural features responsible for its biological activities
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Guide the design of optimized derivatives for pharmaceutical applications
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Enhance understanding of its interactions with various biological targets
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